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Compound of Interest

methyl 3-hydroxy-2-
Compound Name:

methoxypropanoate
CAS No.: 130427-16-6
Cat. No.: B6238009

Get Quote

Executive Summary

The structural complexity of marine polyketides (e.g., Spongistatin, Pederin, Tautomycin) often
necessitates the installation of densely functionalized stereocenters. While the "Roche Ester”
(methyl 3-hydroxy-2-methylpropionate) is the industry standard for

-methyl stereocenters, the

-methoxy variant—methyl 3-hydroxy-2-methoxypropanoate—is the critical synthon for
introducing ether-bearing stereogenic centers without late-stage, non-stereoselective
methylation.

This guide provides a comprehensive workflow for the synthesis, protection, and fragment
assembly of this building block, emphasizing the retention of enantiopurity and the suppression

of
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-elimination pathways common to
-heteroatom esters.

Structural Significance & Retrosynthetic Logic

In polyketide biosynthesis,

-methoxy groups typically arise from the incorporation of methoxymalonyl-ACP or post-
assembly oxidation/methylation. In chemical synthesis, attempting to methylate a pre-formed

-hydroxy polyketide backbone often results in racemization or elimination.

The Solution: Use Methyl 3-hydroxy-2-methoxypropanoate (1) as a pre-functionalized "chiral
pool” fragment.

Key Advantages:

o Stereochemical Fidelity: The stereocenter at C2 is established prior to coupling, avoiding the
ambiguity of enolate alkylation.

» Orthogonal Protection: The C3-hydroxyl (free) and C2-methoxy (capped) allow for immediate
differentiation of the two oxygen termini.

o Versatility: Can be converted into a Weinreb amide (for ketone synthesis), an aldehyde (for
aldol reactions), or an alkyl iodide (for alkylation).

Preparation of the Building Block

While commercially available, high-enantiopurity material is often synthesized de novo from L-
Serine to ensure >99% ee.

Protocol A: Synthesis from L-Serine (Chiral Pool)
Target: Methyl (2S)-3-hydroxy-2-methoxypropanoate

Mechanism: Diazotization of serine proceeds with retention of configuration due to the
participation of the neighboring carboxylate group (forming an

-lactone intermediate).
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Step-by-Step Procedure:

e Diazotization (Formation of L-Glyceric Acid):
o Reagents: L-Serine (10.5 g, 100 mmol),

(7.6 g, 110 mmol),
(a1 M).

o Protocol: Dissolve L-Serinein1 M

(150 mL) at 0 °C. Add
solution dropwise over 2 h. Stir at 0 °C for 3 h, then warm to RT overnight.

o Workup: Saturate with NaCl, extract with EtOAc (continuous extraction preferred for 24 h).
Dry (

) and concentrate to yield crude L-glyceric acid.
« Esterification:
o Reagents: Crude L-glyceric acid, MeOH (anhydrous),

(cat.) or Acetyl Chloride.

o Protocol: Reflux crude acid in MeOH (100 mL) with catalytic acid for 12 h. Concentrate to
yield Methyl L-glycerate.

e Selective C3-Protection:
o Reagents: Trityl chloride (TrCl), Pyridine.

o Protocol: Treat Methyl L-glycerate (1.0 equiv) with TrCl (1.1 equiv) in pyridine at 0 °C to
RT. The primary alcohol (C3) reacts selectively over the secondary (C2).

o Purification: Flash chromatography (Hex/EtOAc).

e C2-Methylation (The Critical Step):
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o Reagents:

, Mel, DMF (or
if Trityl is stable, but Silver Oxide is gentler to prevent racemization).

o Protocol: Dissolve protected ester in DMF. Add

(2.0 equiv) and Mel (5.0 equiv). Stir in the dark for 24 h.

o Note: Avoid strong bases (LIHMDS/NaH) if possible to prevent epimerization at the

-center.

o Deprotection:
o Reagents:

-TsOH, MeOH or

o Result:Methyl (2S)-3-hydroxy-2-methoxypropanoate.

Application Protocols in Polyketide Assembly

Once synthesized, the building block is typically converted into an aldehyde for Aldol Coupling
or a sulfone for Julia-Kocienski Olefination.

Protocol B: Oxidation to the -Methoxy Aldehyde

Caution:

-methoxy aldehydes are prone to hydration and racemization on silica.

» Protection: Protect the C3-hydroxyl of the building block with TBSCl/Imidazole.
e Reduction:

o Dissolve TBS-protected ester in
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at-78 °C.
o Add DIBAL-H (1.1 equiv) dropwise. Stir 30 min.
o Quench with Rochelle's salt.

e Usage: Use the crude aldehyde immediately in the next step (e.g., Evans Aldol or Brown
Allylation). Do not store.

Protocol C: Fragment Coupling via Anti-Aldol

To install the fragment into a larger polyketide chain with anti stereochemistry (common in
marine macrolides):

o Substrate: (E)-Enol borinate of a chiral ketone (e.g., Paterson's reagent or Evans auxiliary).
» Addition: Add the

-methoxy aldehyde (from Protocol B) to the enol borinate at -78 °C.

e Outcome: The pre-existing

-methoxy center exerts Felkin-Anh control, typically reinforcing the reagent control to yield
high dr (>20:1).

Visualizing the Workflow

The following diagram illustrates the transformation of L-Serine into the building block and its
divergent applications in fragment assembly.
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Caption: Figure 1. Chemo-enzymatic flowchart for the synthesis of Methyl 3-hydroxy-2-
methoxypropanoate and its divergence into electrophilic coupling partners.

Quantitative Data Summary

Parameter Value / Condition Notes
For the (S)-isomer (derived
CAS Number 130427-16-6
from L-Serine)
Molecular Weight 134.13 g/mol
N ) Volatile; avoid prolonged high-
Boiling Point 74 °C @ 10 mmHg
vac
Optical Rotation (c=1, CHCI3) for (S)-isomer
Yield (from Serine) 45 - 55% Over 4 steps (optimized)
Result of

Critical Impurity -elimination (check via NMR

-Unsaturated Ester

6.0-7.0 ppm)

Troubleshooting & Critical Parameters

Racemization at C2
The

-proton is acidic due to the adjacent ester and methoxy group.

o Risk: Basic workups or using strong bases (LDA) for deprotonation can scramble the
stereocenter.

e Solution: Use Silver Oxide (

) for methylation (neutral conditions). When performing Aldol reactions, use boron enolates
(soft enolization) rather than lithium enolates.

-Elimination
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The methoxy group is a poor leaving group, but under forcing basic conditions (e.g., refluxing
alkoxide), elimination to the acrylate can occur.

o Check: Monitor reaction by TLC for the appearance of UV-active spots (conjugated esters).
The target molecule is UV-inactive.

Aldehyde Instability

The derived

-methoxy aldehyde is prone to hydration.

» Protocol: Azeotrope the aldehyde with benzene/toluene immediately after oxidation/reduction
and use within 1 hour. Never store on silica gel.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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